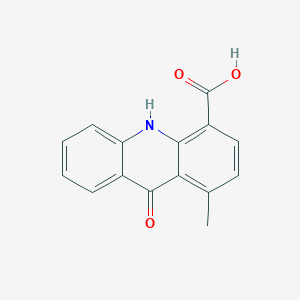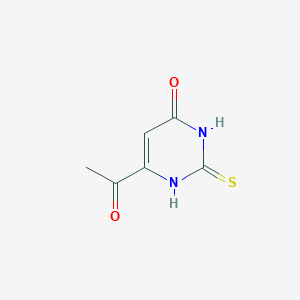
5-Chloro-N,N-diethyl-2-phenylpyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-N,N-diethyl-2-phenylpyrimidin-4-amine is an organic compound belonging to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N,N-diethyl-2-phenylpyrimidin-4-amine typically involves the reaction of 2-phenylpyrimidine with diethylamine and a chlorinating agent. One common method involves the following steps:
Starting Material Preparation: 2-Phenylpyrimidine is prepared through the condensation of benzaldehyde with guanidine in the presence of a base.
Chlorination: The 2-phenylpyrimidine is then chlorinated using a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 5-position.
Amination: The chlorinated intermediate is reacted with diethylamine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Chloro-N,N-diethyl-2-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) are typical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
5-Chloro-N,N-diethyl-2-phenylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 5-Chloro-N,N-diethyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
5-Chloro-2-phenylpyrimidine: Lacks the diethylamine group, making it less versatile in certain reactions.
N,N-Diethyl-2-phenylpyrimidin-4-amine: Lacks the chlorine atom, which can affect its reactivity and biological activity.
5-Chloro-N,N-diethyl-2-methylpyrimidin-4-amine: Contains a methyl group instead of a phenyl group, altering its chemical and biological properties.
Uniqueness
5-Chloro-N,N-diethyl-2-phenylpyrimidin-4-amine is unique due to the presence of both the chlorine atom and the diethylamine group
属性
CAS 编号 |
823796-01-6 |
|---|---|
分子式 |
C14H16ClN3 |
分子量 |
261.75 g/mol |
IUPAC 名称 |
5-chloro-N,N-diethyl-2-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C14H16ClN3/c1-3-18(4-2)14-12(15)10-16-13(17-14)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
InChI 键 |
QADPVGQXTUGHSC-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC(=NC=C1Cl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2-ethyl-5-[(3-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12920531.png)
![1H,1'H-[6,6'-Bibenzo[de]isoquinoline]-1,1',3,3'(2H,2'H)-tetraone](/img/structure/B12920541.png)


![3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B12920555.png)


![[(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12920571.png)

![N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]acetamide](/img/structure/B12920584.png)




